molecular formula C10H8N2O4S2 B1414965 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 860182-04-3

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1414965
CAS No.: 860182-04-3
M. Wt: 284.3 g/mol
InChI Key: FMZKHTLBYJROKT-UHFFFAOYSA-N
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Description

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a phenylsulfonylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

    Introduction of the Phenylsulfonylamino Group: The phenylsulfonylamino group can be introduced via a nucleophilic substitution reaction where a suitable sulfonyl chloride reacts with an amine precursor.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiazole derivative with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Medicine

Medicinally, derivatives of this compound are explored for their therapeutic potential

Industry

Industrially, this compound can be used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific desired properties.

Mechanism of Action

The mechanism of action of 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole-4-carboxylic acid: Lacks the phenylsulfonyl group, making it less hydrophobic and potentially less bioactive.

    2-[(Methylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid: The methylsulfonyl group is smaller and less electron-withdrawing than the phenylsulfonyl group, which can affect the compound’s reactivity and biological activity.

    2-[(Phenylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid: The position of the carboxylic acid group is different, which can influence the compound’s chemical properties and interactions.

Uniqueness

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The combination of the phenylsulfonyl group and the thiazole ring makes it particularly versatile for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-(benzenesulfonamido)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S2/c13-9(14)8-6-17-10(11-8)12-18(15,16)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZKHTLBYJROKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

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